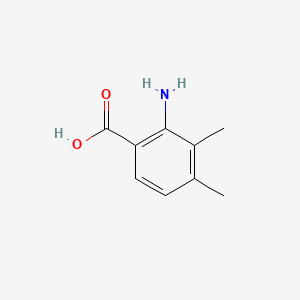

2-Amino-3,4-dimethylbenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-4,5-dimethylbenzoic acid, involves the condensation of 3,4-dimethyl aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated H2SO4 and oxidation in alkaline hydrogen peroxide solution, yielding an overall 34.3% yield. The structure is characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Molecular Structure Analysis

The crystal and molecular structures of similar compounds have been thoroughly studied to understand the arrangement and bonding within these molecules. For instance, the study of 2-amino-4-nitrobenzoic acid and its cocrystals reveals how carboxylic acid···N-pyridine hydrogen bonds replace the eight-membered synthon in the crystal structure, indicating the robust nature of these interactions (J. Wardell & E. Tiekink, 2011).

Applications De Recherche Scientifique

Synthesis Processes

2-Amino-3,4-dimethylbenzoic acid can be synthesized through various processes. One method involves condensation with chloral hydrate and hydroxylamine hydrochloride, cyclization with concentrated H2SO4, and oxidation in an alkaline hydrogen peroxide solution, yielding a 34.3% overall yield. This synthesis is characterized using Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013). Another synthesis method involves a seven-step procedure including glyoxylic acid treatment, chlorination, and a Sandmeyer reaction, achieving a 45% overall yield (W. Shaojie, 2011).

Structural and Conformational Studies

The structure of compounds related to 2-Amino-3,4-dimethylbenzoic acid, such as 2,3-dimethylbenzoic acid, has been analyzed through single-crystal X-ray diffraction and ab initio calculations. These studies help understand the conformation of molecules and the effect of crystal forces on their structure (I. Císařová et al., 2000).

Biochemical Applications

3,4-Dimethylbenzoic acid and its derivatives have been studied for their biochemical applications. For instance, their metabolism by Rhodococcus rhodochrous N75 leads to the formation of novel metabolites, indicating their potential in microbial biotransformation processes (S. Schmidt et al., 1994).

Synthesis of Derivatives for Various Applications

Derivatives of 2-Amino-3,4-dimethylbenzoic acid have been synthesized for diverse applications. For example, antipyrine derivatives were synthesized and characterized for their optical properties, indicating their potential use in materials science (N. El-Ghamaz et al., 2017). Another study synthesized thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, demonstrating the versatility of derivatives in medicinal chemistry (R. F. Koebel et al., 1975).

Polymer Modification

2-Amino-3,4-dimethylbenzoic acid derivatives have been used in the modification of poly vinyl alcohol/acrylic acid hydrogels. These modifications increased the thermal stability of the polymers and showed potential for medical applications due to their antibacterial and antifungal activities (H. M. Aly, H. L. A. El-Mohdy, 2015).

Safety And Hazards

2-Amino-3,4-dimethylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-amino-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOBMUYSNYMSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300317 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-dimethylbenzoic acid | |

CAS RN |

50419-58-4 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50419-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050419584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50419-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)